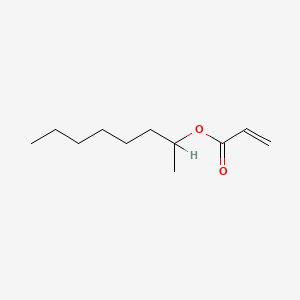
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane
説明
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane, also known as CTFH, is a fluorinated hydrocarbon compound with a unique chemical structure. It is composed of a single chlorine atom bonded to a tridecafluorohexane molecule, and is a member of the perfluorinated alkane family. CTFH has been studied extensively due to its potential applications in a variety of scientific and industrial settings.
科学的研究の応用
Non-Bioaccumulable Fluorinated Surfactants
Perfluorohexyl chloride is used in the synthesis of non-bioaccumulable fluorinated surfactants . These surfactants have different fluorocarbon chain structures, including short perfluorocarbon chains, branched fluorocarbon chains, and fluorocarbon chains with weak points . They are developed as alternatives to conventional long perfluorocarbon chain surfactants, which have been restricted in many industrial applications due to their negative environmental effects .
Emulsion Polymerization of Fluorinated Olefins
The non-bioaccumulable fluorinated surfactants synthesized from Perfluorohexyl chloride are used in the emulsion polymerization of fluorinated olefins . This process is crucial in the production of fluoropolymers, which have a wide range of applications due to their unique properties .
Handling Membrane Proteins
These surfactants also find application in handling membrane proteins . They provide a suitable environment for these proteins, which play vital roles in various biological processes .
Leather Manufacture
In the leather industry, these surfactants are used in the manufacturing process . They help in achieving the desired texture and finish in the final product .
Surface Modification
Perfluorohexyl chloride is used in the synthesis of self-assembled fluorinated organogelators for surface modification . These organogelators create hydrophobic and oleophobic composites, which are used in various applications .
Biomedical Applications
Perfluorohexyl chloride, like other perfluorochemicals, has potential biomedical applications . Its ability to dissolve respiratory gases has led to investigations into its use for improving the supply of gases both in vivo and in vitro .
作用機序
Target of Action
Perfluorohexyl chloride, also known as 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane or 1-Chloroperfluorohexane, primarily targets the lipid layer and meibomian glands . These glands play a crucial role in the production of the oily layer of the tear film, which prevents the evaporation of the aqueous phase of the tears .
Mode of Action
Perfluorohexyl chloride interacts with the air-liquid interface of the tear film and forms a monolayer . This interaction prevents the evaporation of the aqueous phase of the tears . The compound’s amphiphilic nature allows it to spread rapidly across the ocular surface .
Biochemical Pathways
It is known that the compound interacts with the lipid layer and meibomian glands .
Pharmacokinetics
It is known that the compound is administered ophthalmically to alleviate symptoms of dry eye disease, increase tear film breakup time, and increase lipid layer thickness . It has low surface and interface tensions, allowing it to spread rapidly across the ocular surface .
Result of Action
The result of Perfluorohexyl chloride’s action is an increase in tear film stability, which can alleviate symptoms of dry eye disease . The compound’s interaction with the tear film results in a decrease in corneal surface temperature, leading to an increase in reflex lacrimation and blinking .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Perfluorohexyl chloride. For example, the presence of other perfluoroalkyl substances (PFASs) in the environment can potentially interact with Perfluorohexyl chloride and affect its action .
特性
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF13/c7-5(16,17)3(12,13)1(8,9)2(10,11)4(14,15)6(18,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUCYIFEYLMINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClC6F13, C6ClF13 | |
| Record name | Hexane, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188996 | |
| Record name | Perfluorohexylchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
355-41-9 | |
| Record name | 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorohexyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorohexylchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROHEXYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2SB6JH9LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What factors significantly influence the sulfinatodehalogenation reaction of perfluorohexyl chloride?
A1: Research indicates that both solvent choice and reaction temperature significantly influence the sulfinatodehalogenation of perfluorohexyl chloride when using sodium dithionite (Na2S2O4) and sodium bicarbonate (NaHCO3) []. Among various solvents tested, dimethyl sulfoxide (Me2SO) proved to be the most effective for this reaction. The study demonstrated a strong correlation between reaction temperature and the conversion rate of perfluorohexyl chloride. Interestingly, when applying this reaction to perfluoroalkyl iodides, using Me2SO as the solvent allowed for a 20°C reduction in reaction temperature compared to using a CH3CN/H2O mixture, while achieving similar yields [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



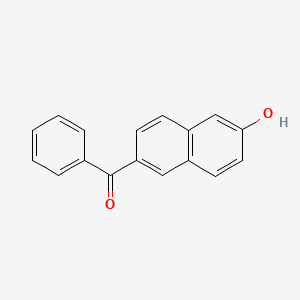
![4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-YL]vinyl]-N,N-diethylaniline](/img/structure/B1582623.png)

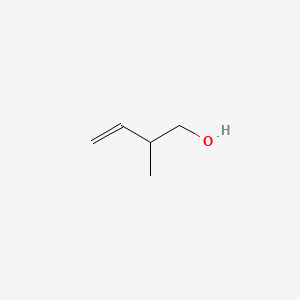
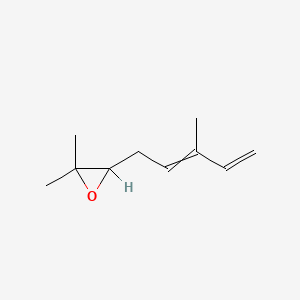

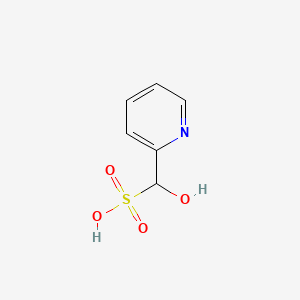




![n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine](/img/structure/B1582640.png)
